molecular formula C13H20N2O B12555580 1-(4-Isopropoxyphenyl)piperazine CAS No. 144881-51-6

1-(4-Isopropoxyphenyl)piperazine

Cat. No.: B12555580
CAS No.: 144881-51-6
M. Wt: 220.31 g/mol
InChI Key: NKCMBWBXIPEFRM-UHFFFAOYSA-N
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Description

1-(4-Isopropoxyphenyl)piperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of an isopropoxy group attached to the phenyl ring, which is further connected to the piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Isopropoxyphenyl)piperazine typically involves the reaction of 4-isopropoxyphenylamine with piperazine. The process can be carried out under various conditions, including:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions or continuous flow processes. These methods often utilize heterogeneous catalysis by metal ions supported on commercial polymeric resins .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Isopropoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group or the piperazine ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reactions: These reactions often require catalysts such as palladium or nickel and can be carried out under mild to moderate temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Mechanism of Action

The mechanism of action of 1-(4-Isopropoxyphenyl)piperazine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(4-Bromophenyl)piperazine (pBPP)
  • 1-(3-Chloro-4-fluorophenyl)piperazine (3,4-CFPP)
  • 1-(4-Fluorophenyl)piperazine (pFPP)
  • 1-(4-Methoxyphenyl)piperazine (MeOPP)

Comparison: 1-(4-Isopropoxyphenyl)piperazine is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. Compared to other phenylpiperazines, it may exhibit different pharmacokinetic properties and interactions with biological targets .

Properties

CAS No.

144881-51-6

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

1-(4-propan-2-yloxyphenyl)piperazine

InChI

InChI=1S/C13H20N2O/c1-11(2)16-13-5-3-12(4-6-13)15-9-7-14-8-10-15/h3-6,11,14H,7-10H2,1-2H3

InChI Key

NKCMBWBXIPEFRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)N2CCNCC2

Origin of Product

United States

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